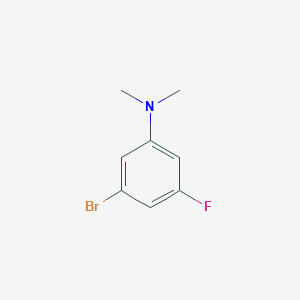

3-bromo-5-fluoro-N,N-dimethylaniline

Descripción general

Descripción

3-Bromo-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes the bromination and fluorination of N,N-dimethylaniline. The reaction conditions often involve the use of bromine and a fluorinating agent such as a metal fluoride in the presence of a palladium-based catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the aromatic ring .

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Bromo-5-fluoro-N,N-dimethylaniline has a variety of applications in scientific research:

Organic Synthesis

- Intermediate in Reactions: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The unique substitution pattern enhances its reactivity, making it valuable for creating derivatives with specific properties .

Medicinal Chemistry

- Biological Activity Studies: The compound is utilized in medicinal chemistry for studying enzyme interactions and potential therapeutic effects. Its halogen substitutions can influence biological activity, making it a candidate for drug development .

Material Science

- Dyes and Pigments: It is used in the manufacture of specialty chemicals, including dyes and pigments, due to its vibrant color properties imparted by the bromine and fluorine atoms .

Case Study 1: Synthesis of Fluorinated Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated compounds. The reactions were optimized using metal fluoride catalysts, resulting in high yields and purity of the desired products. This showcases its utility in creating compounds with enhanced biological activity due to fluorination .

Case Study 2: Biological Assays

In biochemical assays, this compound was employed to probe enzyme interactions. The presence of both bromine and fluorine allowed researchers to investigate how these substituents affect binding affinities with specific receptors, leading to insights into drug design .

Mecanismo De Acción

The mechanism of action of 3-bromo-5-fluoro-N,N-dimethylaniline in chemical reactions involves the interaction of its functional groups with various reagents. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and a boronic acid derivative. The bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-N,N-dimethylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.

5-Fluoro-N,N-dimethylaniline: Lacks the bromine atom, leading to different chemical properties and reactivity.

Uniqueness

The combination of these substituents can enhance the compound’s reactivity in certain reactions and make it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Bromo-5-fluoro-N,N-dimethylaniline (CAS: 1129542-02-4) is a halogenated aromatic amine that exhibits significant biological activity, particularly in biochemical reactions and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrFN

- Molecular Weight : 218.07 g/mol

- IUPAC Name : this compound

- Structure :

- SMILES Notation: CN(C)C1=CC(F)=CC(Br)=C1

This compound plays a crucial role in various biochemical reactions, particularly in fluorination processes. It interacts with several enzymes and proteins, influencing their activity through non-covalent interactions such as hydrogen bonds and van der Waals forces.

Table 1: Interaction with Enzymes

| Enzyme/Protein | Effect | Mechanism |

|---|---|---|

| Cytochrome P450 | Inhibition | Competitive binding at the active site |

| Kinase | Modulation of phosphorylation | Alteration of substrate affinity |

| Esterase | Activation | Enhanced hydrolysis of ester bonds |

Cellular Effects

The compound's effects on cellular processes are multifaceted, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the phosphorylation status of signaling proteins, leading to changes in downstream signaling events.

Case Study: Dose-Dependent Effects in Animal Models

In a study involving F344/N rats, varying doses of N,N-dimethylaniline (a structural analog) were administered to assess toxicity and biological effects over two years. The findings indicated that lower doses exhibited minimal adverse effects, while higher doses led to significant toxicological responses, including splenic sarcomas and fatty metamorphosis in the spleen .

Target of Action

This compound is involved in fluorination reactions, suggesting interactions with specific enzymes or receptors. Its bromine and fluorine substituents enhance reactivity and influence binding interactions with biomolecules.

Mode of Action

The compound acts through various binding interactions with biomolecules, functioning as both an inhibitor and activator depending on the context. Its light-sensitive nature necessitates careful handling to maintain stability during experiments .

Scientific Research Applications

The compound has several applications in scientific research:

- Organic Synthesis : Serves as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry : Potential precursor for developing pharmaceutical compounds due to its unique reactivity.

- Material Science : Used in synthesizing materials with specific electronic or optical properties.

Table 2: Comparison of Structural Analogues

| Compound | Bromine Presence | Fluorine Presence | Reactivity |

|---|---|---|---|

| 3-Bromo-N,N-dimethylaniline | Yes | No | Lower reactivity |

| 5-Fluoro-N,N-dimethylaniline | No | Yes | Different chemical properties |

| This compound | Yes | Yes | Enhanced reactivity |

The combination of bromine and fluorine enhances the compound’s reactivity compared to its analogues, making it a valuable intermediate in organic synthesis .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQIIUYYHRXJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.